(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of a hexyl ester group, a phenylamino group, and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps. One common method includes the esterification of hexanol with a suitable carboxylic acid derivative to form the hexyloxycarbonyl group. This intermediate is then reacted with a phenylamine derivative under controlled conditions to introduce the phenylamino group. Finally, the but-2-enoic acid moiety is incorporated through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, utilizing advanced catalytic systems to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, alkylated, and acylated compounds.
Scientific Research Applications
(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-((2-[(Methoxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid
- (2Z)-4-((2-[(Ethoxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid
- (2Z)-4-((2-[(Butoxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid
Uniqueness
(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid is unique due to its specific hexyloxycarbonyl group, which imparts distinct physicochemical properties
Properties
IUPAC Name |
4-(2-hexoxycarbonylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-3-4-7-12-23-17(22)13-8-5-6-9-14(13)18-15(19)10-11-16(20)21/h5-6,8-11H,2-4,7,12H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEULZSEFYXSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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